

Validating the Structure of 2-Fluoro-4-methoxyphenol Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **2-Fluoro-4-methoxyphenol**

Cat. No.: **B070217**

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For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical research. This guide provides a comprehensive comparison of key analytical techniques for validating the structure of **2-Fluoro-4-methoxyphenol** and its derivatives. We present supporting data from analogous compounds to illustrate the expected outcomes and offer detailed experimental protocols for each method.

Structural Validation Techniques: A Comparative Overview

The definitive confirmation of a chemical structure, such as that of **2-Fluoro-4-methoxyphenol**, relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the connectivity and chemical environment of atoms, Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, and X-ray Crystallography provides the unambiguous three-dimensional atomic arrangement in the solid state.

Data Presentation: Spectroscopic and Crystallographic Parameters

The following tables summarize key quantitative data expected from the analysis of **2-Fluoro-4-methoxyphenol** and its derivatives, with comparative data from analogous compounds where direct data for the primary compound is not readily available in published literature.

Table 1: Comparative ^1H and ^{13}C NMR Chemical Shifts (δ) in CDCl_3

Compound	^1H Chemical Shifts (ppm)	^{13}C Chemical Shifts (ppm)
2-Fluoro-4-methoxyphenol (Expected)	Aromatic Protons: ~6.7-7.1, Methoxy Protons: ~3.8, Hydroxyl Proton: Variable	Aromatic Carbons: ~110-155, Methoxy Carbon: ~56
4-Methoxyphenol ^[1]	6.77-6.81 (m, 4H), 5.08 (s, 1H), 3.77 (s, 3H)	153.59, 149.58, 116.17, 115.01, 55.94
2-Fluorophenol ^[1]	7.02-7.11 (m, 3H), 6.85-6.89 (m, 1H), 5.88 (s, 1H)	152.19, 150.30, 143.55, 143.44, 124.89, 124.86, 120.94, 120.88, 117.47, 117.45, 115.70, 115.55
4-Fluorophenol	6.91-6.95 (m, 2H), 6.78-6.81 (m, 2H)	158.39, 156.50, 151.13, 151.12, 116.44, 116.38, 116.21, 116.03

Table 2: Expected ^{19}F NMR and Mass Spectrometry Data

Analytical Technique	Parameter	Expected Value for 2-Fluoro-4-methoxyphenol
^{19}F NMR	Chemical Shift (ppm) vs. CFCl_3	-110 to -140 (Aryl Fluoride)
Mass Spectrometry (EI)	Molecular Ion (M^+)	m/z 142.04
Key Fragments		m/z 127 (M-CH_3), m/z 99 ($\text{M-CH}_3\text{-CO}$)

Table 3: Comparative Single-Crystal X-ray Diffraction Data of Analogous Phenolic Compounds

Compound	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)
(E)-2-(4-chlorophenyliminomethyl)-4-methoxyphenol	Monoclinic	P2 ₁ /n	21.2642	4.7101	12.2175	93.361

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific derivative and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

- Dissolve 5-25 mg of the purified **2-Fluoro-4-methoxyphenol** derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2]
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

¹H NMR Spectroscopy:

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Pulse Program: Standard single-pulse experiment.

- Parameters: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

^{13}C NMR Spectroscopy:

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Pulse Program: Proton-decoupled single-pulse experiment.
- Parameters: A longer acquisition time and a greater number of scans are typically required compared to ^1H NMR.
- Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

^{19}F NMR Spectroscopy:

- Instrument: 400 MHz (or higher) NMR Spectrometer equipped with a fluorine probe.
- Pulse Program: Standard single-pulse experiment.
- Parameters: ^{19}F NMR is a sensitive nucleus, and spectra can be acquired relatively quickly. [3]
- Referencing: Chemical shifts are typically referenced to an external standard such as CFCl_3 (0 ppm). [3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Sample Preparation:

- Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.

Electron Ionization (EI) Mass Spectrometry:

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
- Ionization Method: Electron Ionization (EI) at 70 eV.
- Analysis: The sample is vaporized and bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z). The fragmentation pattern provides structural information.[\[4\]](#)

Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of a molecule in the crystalline state.

Crystallization:

- The primary challenge is to grow a single crystal of sufficient quality (typically 30-300 microns).[\[5\]](#)
- Methods such as slow evaporation of a saturated solution, or vapor diffusion are commonly employed for small organic molecules.[\[6\]](#)
 - Slow Evaporation: Dissolve the purified compound in a suitable solvent to near saturation, filter the solution, and allow the solvent to evaporate slowly in a loosely covered container. [\[6\]](#)
 - Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the compound's solution can induce crystallization.

Data Collection and Structure Solution:

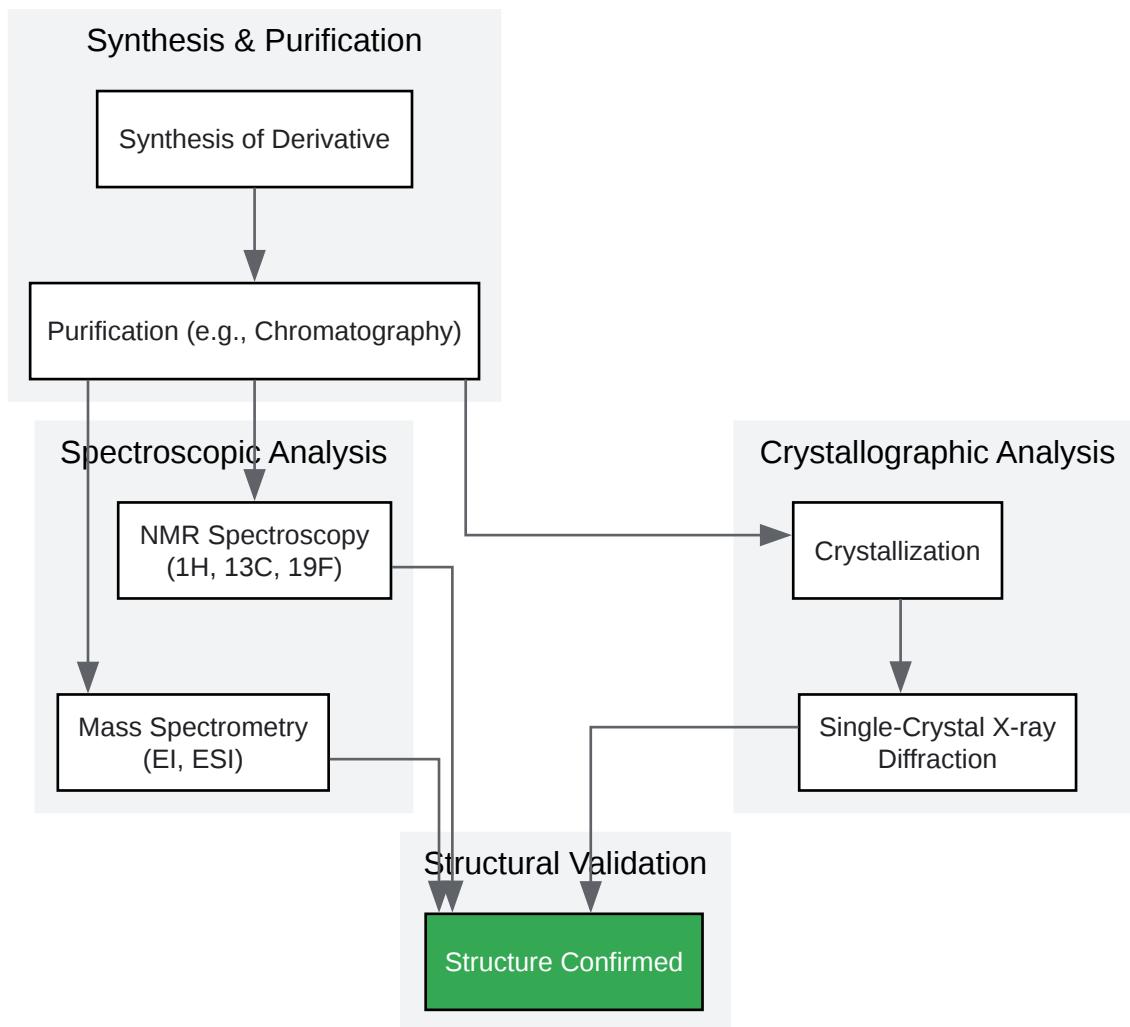
- Mount a suitable single crystal on a goniometer.

- Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[5]
- Process the diffraction data to determine the unit cell parameters and space group.
- Solve the phase problem to generate an initial electron density map.
- Build a molecular model into the electron density and refine the structure to obtain final atomic coordinates, bond lengths, and bond angles.[5]

Mandatory Visualizations

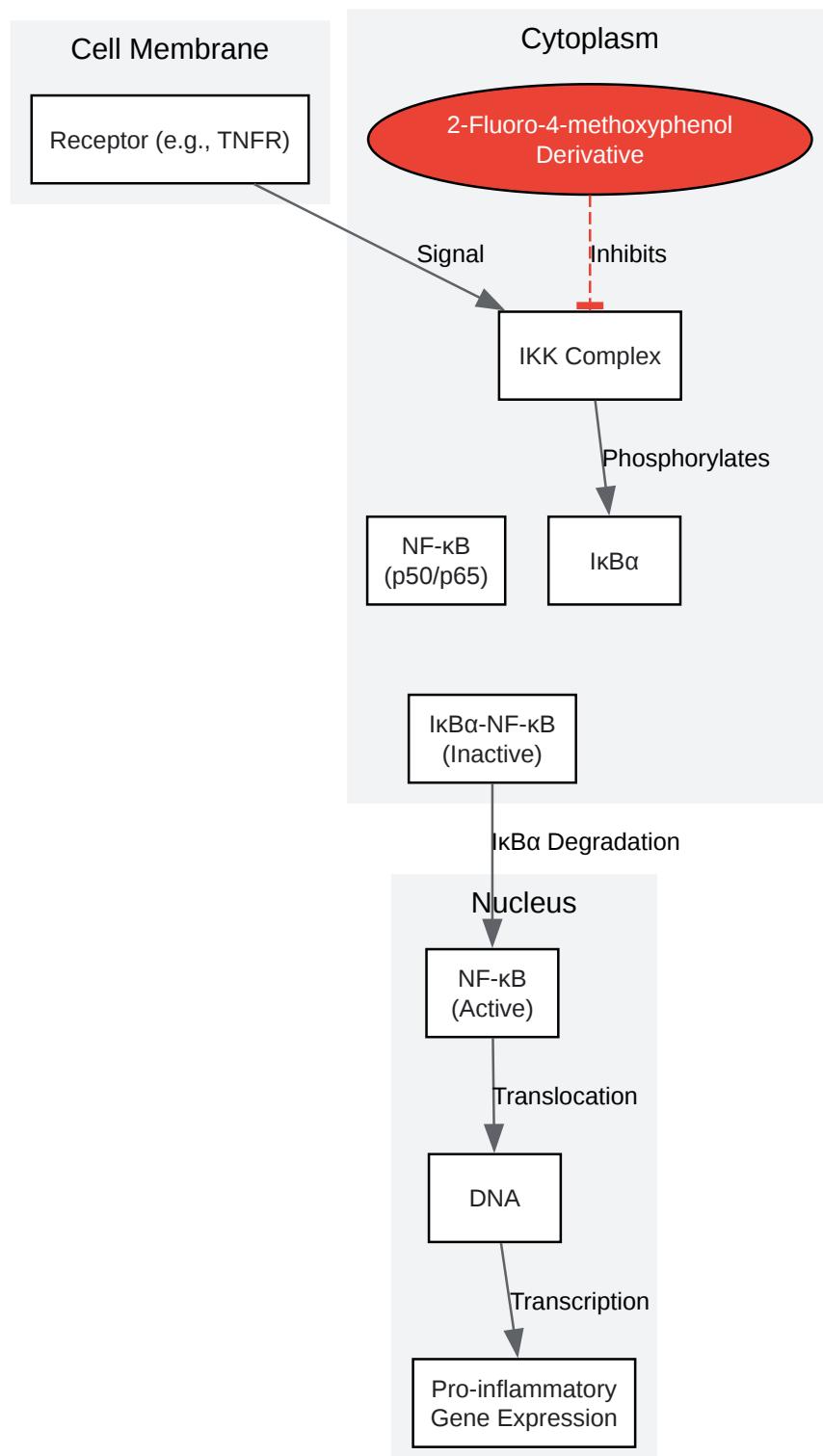
The following diagrams illustrate a general experimental workflow for structural validation and a potential signaling pathway that could be investigated for **2-Fluoro-4-methoxyphenol** derivatives, given that phenolic compounds are known to modulate various cellular signaling cascades.[7][8][9][10]

Experimental Workflow for Structural Validation

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Caption: A logical workflow for the synthesis, purification, and structural validation of chemical compounds.

Hypothetical Inhibition of NF-κB Signaling by a Phenolic Derivative

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Caption: Potential mechanism of action for a phenolic compound inhibiting the pro-inflammatory NF- κ B signaling pathway.

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